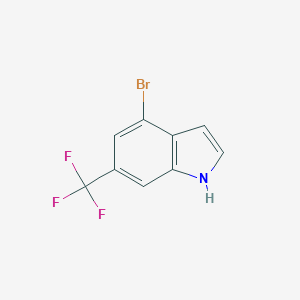
4-Brom-6-(Trifluormethyl)-1H-Indol
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Material Science: It is used in the development of new materials with unique properties, such as organic semiconductors.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole typically involves the introduction of bromine and trifluoromethyl groups into the indole core. One common method is the bromination of 6-(trifluoromethyl)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-Bromo-6-(trifluoromethyl)-1H-indole may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different reduced derivatives, such as 4-amino-6-(trifluoromethyl)-1H-indole.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like potassium carbonate in an organic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products such as 4-azido-6-(trifluoromethyl)-1H-indole or 4-amino-6-(trifluoromethyl)-1H-indole.
Oxidation Reactions: Products such as 4-bromo-6-(trifluoromethyl)-1H-indole-2,3-dione.
Reduction Reactions: Products such as 4-amino-6-(trifluoromethyl)-1H-indole.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-(trifluoromethyl)-1H-indazole
- 4-Bromo-6-methyl-2-pyrone
Uniqueness
4-Bromo-6-(trifluoromethyl)-1H-indole is unique due to the combination of the bromine and trifluoromethyl groups on the indole core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHXKQOACYLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646642 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-93-7 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
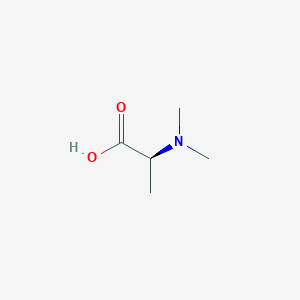
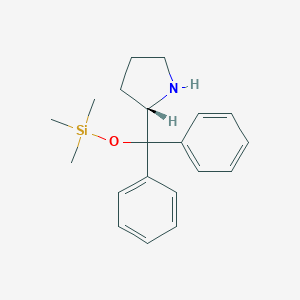


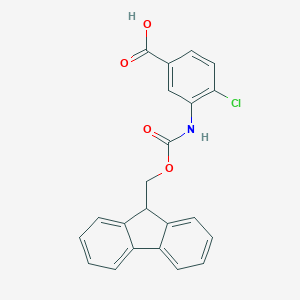
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)
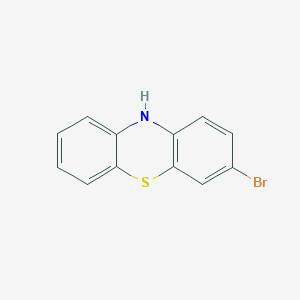
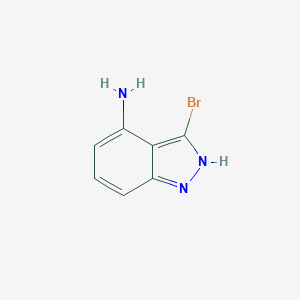
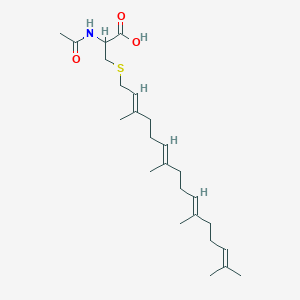
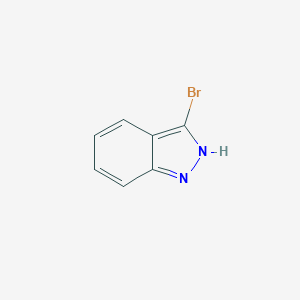
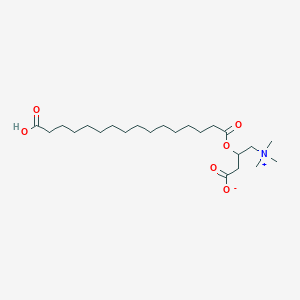
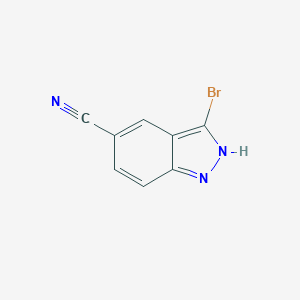
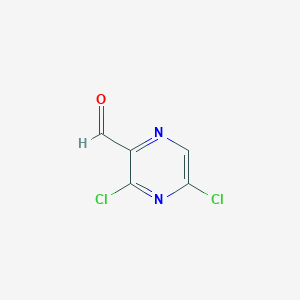
![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
